molecular formula C10H16N2 B3046729 2-{[(Propan-2-yl)amino]methyl}aniline CAS No. 128145-39-1

2-{[(Propan-2-yl)amino]methyl}aniline

Cat. No. B3046729
M. Wt: 164.25 g/mol
InChI Key: LMZQLDWKPXNCJR-UHFFFAOYSA-N
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Patent
US05929072

Procedure details

To a 500 ml 3-necked round bottom flask equipped with overhead mechanical stirrer, thermometer and nitrogen bubbler was charged 2-nitrobenzaldehyde (200 g, 1.32 mol) in methanol (1300 ml), to which was added isopropylamine (78.0 g, 113 ml, 1.32 mol) in one portion with stirring under nitrogen. The reaction mixture was then stirred for 100 minutes (followed reaction by GC), then added to a 4 litre stainless steel Parr hydrogenator, containing a suspension of 5% palladium on charcoal (13.24 g, 6% cat. loading) in methanol (500 ml) and the suspension hydrogenated under hydrogen at 60 psi for 3 hours. The suspension was filtered through a pad of celite, the pad washed with methanol (500 ml) and the combined filtrate evaporated under reduced pressure to leave a yellow oil, 2-amino-N-(1-methylethyl)-benzylamine.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.24 g
Type
catalyst
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-])=O.[CH:12]([NH2:15])([CH3:14])[CH3:13]>CO.[Pd]>[NH2:1][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][NH:15][CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
1300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
113 mL
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
13.24 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml 3-necked round bottom flask equipped with overhead mechanical stirrer
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 100 minutes
Duration
100 min
CUSTOM
Type
CUSTOM
Details
(followed reaction by GC)
ADDITION
Type
ADDITION
Details
containing
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of celite
WASH
Type
WASH
Details
the pad washed with methanol (500 ml)
CUSTOM
Type
CUSTOM
Details
the combined filtrate evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(CNC(C)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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